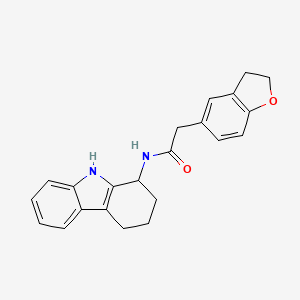
2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a benzofuran moiety with a tetrahydrocarbazole unit, linked via an acetamide group. The presence of these distinct structural features imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Synthesis of the Tetrahydrocarbazole Unit: The tetrahydrocarbazole unit can be prepared via a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzofuran and tetrahydrocarbazole units through an acetamide linkage. This can be achieved by reacting the benzofuran derivative with an acyl chloride or anhydride in the presence of a base, followed by the addition of the tetrahydrocarbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzofuran or tetrahydrocarbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)ethanamide: Similar structure with an ethanamide linkage instead of acetamide.
2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propionamide: Similar structure with a propionamide linkage.
2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)butyramide: Similar structure with a butyramide linkage.
Uniqueness
The uniqueness of 2-(2,3-Dihydro-1-benzofuran-5-YL)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)acetamide lies in its specific combination of the benzofuran and tetrahydrocarbazole units, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C22H22N2O2/c25-21(13-14-8-9-20-15(12-14)10-11-26-20)23-19-7-3-5-17-16-4-1-2-6-18(16)24-22(17)19/h1-2,4,6,8-9,12,19,24H,3,5,7,10-11,13H2,(H,23,25) |
InChI Key |
FTLRGKHCOXIBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















